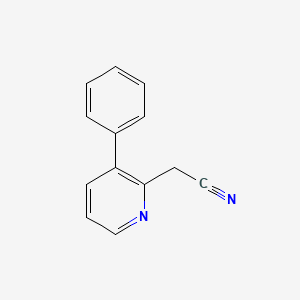

2-(3-Phenylpyridin-2-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenylpyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-9-8-13-12(7-4-10-15-13)11-5-2-1-3-6-11/h1-7,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGVWXVIMVMUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70706300 | |

| Record name | (3-Phenylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70706300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227494-24-7 | |

| Record name | (3-Phenylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70706300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Phenylpyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthetic pathways for 2-(3-phenylpyridin-2-yl)acetonitrile, a molecule of interest in medicinal chemistry and materials science. Due to the absence of a direct, one-pot synthesis in the surveyed literature, this document outlines the most plausible multi-step approaches, including detailed discussions of key reactions and relevant experimental protocols based on analogous transformations.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a phenyl group at the 3-position and an acetonitrile group at the 2-position. This structural motif is of significant interest to the scientific community due to its potential applications in the development of novel pharmaceuticals and functional materials. The strategic placement of the phenyl and cyano functionalities on the pyridine core allows for a diverse range of chemical modifications, making it a valuable building block in organic synthesis.

This guide explores the feasible synthetic routes to this target molecule, focusing on a two-step strategy: the initial construction of a 2-halo-3-phenylpyridine intermediate, followed by the introduction of the acetonitrile moiety.

Proposed Synthetic Pathways

The synthesis of this compound is most logically approached through a convergent strategy. The primary disconnection lies between the pyridine ring and the acetonitrile group, suggesting two main pathways for the final step:

-

Pathway A: Palladium-catalyzed cyanation of a 2-halo-3-phenylpyridine intermediate.

-

Pathway B: Nucleophilic substitution of a 2-halo-3-phenylpyridine with the anion of phenylacetonitrile.

Both pathways necessitate the initial synthesis of a 2-halo-3-phenylpyridine (where the halogen is typically chlorine or bromine).

Step 1: Synthesis of 2-Halo-3-phenylpyridine Intermediate

The key intermediate for both proposed pathways is a pyridine ring substituted with a phenyl group at the 3-position and a halogen at the 2-position. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, making it an ideal choice for this transformation.

The general reaction involves the coupling of a 2,3-dihalopyridine (e.g., 2-chloro-3-bromopyridine or 2,3-dichloropyridine) with phenylboronic acid in the presence of a palladium catalyst and a base. The regioselectivity of the coupling is a critical consideration.

Caption: Synthesis of the 2-halo-3-phenylpyridine intermediate.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

While a specific protocol for the synthesis of 2-chloro- or 2-bromo-3-phenylpyridine was not found, a general procedure for the Suzuki coupling of chloropyridines with arylboronic acids can be adapted[1].

| Parameter | Value/Condition |

| Reactants | 2,3-Dichloropyridine, Phenylboronic acid |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |

| Ligand | Triphenylphosphine (PPh₃) |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Acetonitrile/Methanol mixture |

| Temperature | 50 °C |

| Atmosphere | Nitrogen |

Procedure:

-

To a stirred solution of 2,3-dichloropyridine (1.0 eq) and phenylboronic acid (1.1 eq) in a mixture of acetonitrile and methanol, add potassium carbonate (2.0 eq) and triphenylphosphine (0.1 eq).

-

Purge the mixture with nitrogen gas for 15-20 minutes.

-

Add palladium(II) acetate (0.05 eq) to the reaction mixture.

-

Heat the mixture at 50 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-3-phenylpyridine.

Step 2, Pathway A: Palladium-Catalyzed Cyanation

This pathway involves the conversion of the 2-halo-3-phenylpyridine intermediate to the target molecule using a cyanide source and a palladium catalyst. This method is a modern and versatile approach for the synthesis of aryl nitriles.[2][3]

Caption: Pathway A: Palladium-catalyzed cyanation.

Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation of Aryl Chlorides

A specific protocol for the cyanation of 2-chloro-3-phenylpyridine is not available in the searched literature. However, a general and mild procedure for the palladium-catalyzed cyanation of (hetero)aryl chlorides using K₄[Fe(CN)₆] can be adapted.[4]

| Parameter | Value/Condition |

| Reactant | 2-Chloro-3-phenylpyridine |

| Cyanide Source | Potassium ferrocyanide (K₄[Fe(CN)₆]) |

| Catalyst | Palladium-based catalyst (e.g., Pd/CM-phos) |

| Base | Sodium carbonate (Na₂CO₃) |

| Solvent | Acetonitrile/Water mixture |

| Temperature | 70 °C |

Procedure:

-

In a reaction vessel, combine 2-chloro-3-phenylpyridine (1.0 eq), potassium ferrocyanide (0.5 eq), sodium carbonate (1.5 eq), and the palladium catalyst system (e.g., Pd/CM-phos, 1-2 mol%).

-

Add a mixture of acetonitrile and water as the solvent.

-

Degas the mixture and place it under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 70 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to obtain this compound.

Step 2, Pathway B: Nucleophilic Substitution with Phenylacetonitrile Anion

An alternative approach to introduce the acetonitrile moiety is through a nucleophilic substitution reaction. This involves the deprotonation of phenylacetonitrile with a strong base to form a carbanion, which then attacks the 2-position of the 2-halo-3-phenylpyridine.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]

- 5. 2-Phenyl-2-(pyridin-2-yl)acetonitrile | 5005-36-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Phenylpyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data specifically for 2-(3-Phenylpyridin-2-yl)acetonitrile is limited. This guide provides a comprehensive overview based on available information for closely related isomers and analogous chemical structures. Data points not specific to the title compound are clearly indicated.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a phenyl group at the 3-position and a cyanomethyl group at the 2-position. This molecular scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties associated with pyridine and nitrile functionalities. The arrangement of these functional groups offers potential for the development of novel therapeutic agents and functional materials. This document aims to provide a detailed technical overview of its physicochemical properties, synthetic methodologies, and potential applications based on current scientific knowledge.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action in biological systems. While specific experimental data for this isomer is scarce, properties can be predicted and compared with its isomers.

Table 1: Physicochemical Data Summary

| Property | Value | Remarks |

| Molecular Formula | C₁₃H₁₀N₂ | |

| Molecular Weight | 194.24 g/mol | |

| Melting Point | 63–65 °C | Data for 2-Phenyl-2-(pyridin-3-yl)acetonitrile. |

| Boiling Point | Not available | Data for the 2-phenyl-2-(pyridin-2-yl) isomer is 134°-136°C at 0.07 mmHg.[1] |

| Solubility | Insoluble in water. Soluble in common organic solvents like ethanol and dichloromethane. | Inferred from related structures. |

| pKa | Not available | The pKa of the pyridinium ion for the 2-phenyl-2-(pyridin-2-yl) isomer is predicted to be 4.18. |

| LogP | Not available | The XLogP3 for the 2-phenyl-2-(pyridin-2-yl) isomer is 2.1. |

| Appearance | Solid | Based on the melting point of the related isomer. |

| CAS Number | 5005-40-3 | For 2-Phenyl-2-(pyridin-3-yl)acetonitrile. |

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow for this compound

A likely synthetic strategy would involve the reaction of 2-chloro-3-phenylpyridine with the sodium salt of phenylacetonitrile.

Caption: Plausible synthetic route to this compound.

Detailed Experimental Protocol (Analogous Synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile)

This protocol for the synthesis of the isomeric 2-phenyl-2-(pyridin-2-yl)acetonitrile can be adapted for the synthesis of the title compound.[1]

Materials:

-

Phenylacetonitrile

-

2-Bromopyridine

-

Sodium amide (NaNH₂)

-

Dry Toluene

-

6 N Hydrochloric acid

-

50% Sodium hydroxide solution

-

Ether

-

Sodium sulfate

-

Isopropyl ether

Procedure:

-

To a stirred suspension of powdered sodium amide (0.80 mol) in dry toluene (200 ml) in a three-neck round-bottom flask, phenylacetonitrile (0.40 mol) is added dropwise while maintaining the temperature at 30-35°C with an ice bath.

-

The mixture is then slowly heated to reflux and maintained for 4.5 hours with continuous stirring.

-

A solution of 2-bromopyridine (0.40 mol) in toluene (100 ml) is added dropwise at a rate that maintains reflux.

-

After the addition is complete, stirring and refluxing are continued for an additional 3 hours.

-

The reaction mixture is cooled to 25°C, and water (approx. 300 ml) is added cautiously.

-

The phases are separated, and the toluene layer is extracted with water and then with several portions of cold 6 N hydrochloric acid.

-

The acidic extracts are combined, cooled, and basified with 50% sodium hydroxide solution.

-

The basic aqueous layer is extracted with ether.

-

The ether extract is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The residue is purified by distillation, and the resulting product is recrystallized from isopropyl ether to yield 2-phenyl-2-(pyridin-2-yl)acetonitrile.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl and pyridyl protons in the aromatic region (typically δ 7.0-8.6 ppm). A singlet for the methine proton (-CH(CN)-) would likely appear further upfield. For the related isomer, 2-phenyl-2-(pyridin-3-yl)acetonitrile, pyridinic protons have been reported in the δ 8.64–8.55 ppm range.

-

¹³C NMR: The carbon NMR spectrum would provide distinct signals for the nitrile carbon (C≡N), the methine carbon, and the carbons of the phenyl and pyridyl rings, with chemical shifts indicative of their electronic environments.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (194.24 g/mol ). Fragmentation patterns would likely involve the loss of the cyanide radical (·CN) and cleavage of the bond between the methine carbon and the aromatic rings.

Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been reported for this compound, the broader class of phenyl-pyridyl-acetonitrile derivatives has been investigated for various therapeutic applications. For instance, the isomeric compound 2-phenyl-2-(pyridin-2-yl)acetonitrile is a known metabolite of antigastrin, a compound investigated for its ability to inhibit gastric acid secretion.

Given the structural motifs, potential areas of biological investigation for this compound could include:

-

Enzyme Inhibition: The nitrile group can act as a warhead or a key binding element for various enzymes.

-

Receptor Modulation: The pyridine and phenyl rings can engage in hydrophobic and π-stacking interactions within receptor binding pockets.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. A hypothetical workflow for investigating its biological activity is presented below.

Caption: A general workflow for the investigation of biological activity.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This technical guide consolidates the available information, primarily from related isomers, to provide a foundational understanding of its physicochemical properties and potential synthetic routes. The presented data and protocols offer a starting point for researchers and drug development professionals interested in exploring the therapeutic and material science applications of this and related compounds. Further dedicated experimental investigation is necessary to fully characterize this specific isomer and unlock its potential.

References

In-Depth Technical Guide: 2-Phenyl-2-(pyridin-2-yl)acetonitrile

Introduction: This technical guide provides a comprehensive overview of 2-Phenyl-2-(pyridin-2-yl)acetonitrile, a heterocyclic compound of interest to researchers in organic synthesis and drug development. The available scientific literature predominantly focuses on this specific isomer. This document details its chemical identifiers, physicochemical properties, a detailed synthesis protocol, and its applications as a versatile chemical intermediate.

Core Data and Identifiers

2-Phenyl-2-(pyridin-2-yl)acetonitrile is a well-characterized compound with several key identifiers and properties summarized below for easy reference.

Chemical Identifiers

| Identifier Type | Value |

| CAS Number | 5005-36-7[1][2][3][4][5] |

| IUPAC Name | phenyl(pyridin-2-yl)acetonitrile[5][6] |

| Synonyms | α-Phenyl-2-pyridineacetonitrile, 2-Pyridylphenylacetonitrile, α-Phenyl-α-(2-pyridyl)acetonitrile[3][7] |

| Molecular Formula | C₁₃H₁₀N₂[2] |

| InChI Key | CAXNYFPECZCGFK-UHFFFAOYSA-N[1][5] |

| MDL Number | MFCD00023497[5] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 194.23 g/mol [1] |

| Appearance | White to Off-White Solid[2] |

| Melting Point | 83-88.5 °C[2][6] |

| Boiling Point | 150 °C at 2 mmHg[2] / 134-136 °C at 0.07 mmHg[6] |

| Density | 1.124±0.06 g/cm³ (Predicted)[2] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol[2] |

| pKa | 4.18±0.10 (Predicted)[2] |

| Storage | Sealed in a dry place at 2-8°C[2] or room temperature[5] |

Experimental Protocols

The synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile is typically achieved through a nucleophilic substitution reaction. The following protocol is based on established laboratory procedures.[6]

Synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile[6]

Materials:

-

Phenylacetonitrile (46.8 g, 0.40 mole)

-

Sodium amide (31.2 g, 0.80 mole)

-

2-Bromopyridine (63.6 g, 0.40 mole)

-

Dry Toluene (300 ml total)

-

Water

-

6 N Hydrochloric acid

-

50% Sodium hydroxide solution

-

Ether

-

Sodium sulfate

-

Isopropyl ether

Equipment:

-

2-liter, three-neck round-bottom flask

-

Dropping funnel

-

Thermometer

-

Mechanical stirrer

-

Condenser with sodium hydroxide protection

-

Ice bath

Procedure:

-

Carbanion Formation:

-

Suspend powdered sodium amide in 200 ml of dry toluene in the reaction flask.

-

Add phenylacetonitrile dropwise to the stirred suspension, maintaining the temperature between 30-35°C using an ice bath.

-

After the addition is complete, slowly heat the mixture to reflux and maintain for 4.5 hours with continuous stirring. This step generates the phenylacetonitrile carbanion.

-

-

Nucleophilic Substitution:

-

Dissolve 2-bromopyridine in 100 ml of toluene.

-

Add the 2-bromopyridine solution dropwise to the refluxing mixture at a rate that maintains reflux.

-

After the addition is complete, continue stirring and refluxing for an additional 3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 25°C.

-

Cautiously add approximately 300 ml of water to quench the reaction.

-

Separate the organic and aqueous phases.

-

Extract the toluene layer with about 150 ml of water, followed by several portions of cold 6 N hydrochloric acid.

-

Basify the combined acidic extracts with 50% sodium hydroxide solution, ensuring cooling during the process.

-

Extract the basic aqueous layer with ether.

-

Wash the ether extract with water, dry over sodium sulfate, and concentrate under reduced pressure.

-

Distill the residue to obtain the product. The yield is approximately 41.7 g (54%).

-

-

Recrystallization:

-

The distilled product, which may crystallize, can be further purified by recrystallization from isopropyl ether to yield crystals with a melting point of 87-88.5°C.

-

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile.

Chemical Reactivity and Potential Transformations

The structure of 2-Phenyl-2-(pyridin-2-yl)acetonitrile allows for several chemical transformations, making it a valuable intermediate.

Caption: Potential chemical transformations of 2-Phenyl-2-(pyridin-2-yl)acetonitrile.

Applications in Research and Drug Development

2-Phenyl-2-(pyridin-2-yl)acetonitrile and its structural class, α-pyridyl nitriles, are significant in medicinal chemistry and organic synthesis.[1]

-

Metabolite Studies: It has been identified as the major metabolite of α-phenyl-α-(2-pyridyl)thioacetamide (also known as SC 15396 or antigastrin), a compound investigated for its gastric acid secretion inhibitory properties.[1][2][4] This highlights its biological relevance.

-

Intermediate for Heterocycles: The compound is a key precursor for synthesizing various nitrogen-containing heterocyclic compounds, which are prominent structures in pharmaceuticals and agrochemicals.[1] For instance, it is a substrate for creating polysubstituted indolizines, a class of compounds with notable pharmaceutical applications.[1]

-

Scaffold in Organic Synthesis: The molecule contains a versatile nitrile group and a pyridine ring. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones.[1] The pyridine ring offers a site for functionalization and can act as a ligand for metal catalysts.[1]

Biological Activity Relationship

The role of 2-Phenyl-2-(pyridin-2-yl)acetonitrile as a metabolite is a key aspect of its biological significance.

Caption: Relationship as a major metabolite of an antigastrin compound.

References

- 1. 2-Phenyl-2-(pyridin-2-yl)acetonitrile | 5005-36-7 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. 5005-36-7|2-Phenyl-2-(pyridin-2-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-Phenyl-2-(2-pyridyl)acetonitrile | 5005-36-7 [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. (RS)-Phenyl(pyridin-2-yl)acetonitrile (Pyronitrile) [lgcstandards.com]

Biological Activity of 2-(3-Phenylpyridin-2-yl)acetonitrile Derivatives: A Review of Available Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, there is currently a notable absence of published research specifically detailing the biological activity of 2-(3-Phenylpyridin-2-yl)acetonitrile and its derivatives. This indicates that this particular chemical scaffold has not been a significant focus of biological investigation to date, and therefore, a detailed technical guide with extensive quantitative data, experimental protocols, and signaling pathway diagrams cannot be constructed at this time.

Researchers and drug development professionals interested in the potential of novel heterocyclic compounds should be aware that while the broader class of pyridine-containing molecules has been extensively studied and shown to exhibit a wide range of biological activities, the specific substitution pattern of a phenyl group at the 3-position and an acetonitrile group at the 2-position of the pyridine ring does not appear in the current body of scientific literature in the context of biological evaluation.

Our investigation involved targeted searches for terms including "this compound biological activity," "anticancer activity of this compound derivatives," and "synthesis and biological evaluation of this compound analogs." These inquiries did not yield any relevant studies containing the specific data required for an in-depth technical guide.

While the absence of data prevents a detailed analysis, it also highlights a potential area for novel research. The pyridine ring is a well-established pharmacophore, and the acetonitrile group can be a versatile synthon for the creation of various functional groups. The exploration of the biological activities of this compound derivatives could therefore be a fruitful endeavor for medicinal chemists and pharmacologists.

For researchers interested in related compounds, the following areas have been subjects of more extensive study:

-

2-Phenylacrylonitrile Derivatives: Certain derivatives of this class have been investigated for their potential as anticancer agents, with some studies reporting on their mechanism of action as tubulin inhibitors.

-

Arylpyridin-2-yl Guanidine Derivatives: These compounds have been explored as inhibitors of specific kinases, such as Mitogen- and Stress-Activated Kinase 1 (MSK1).

-

Other Substituted Pyridine Derivatives: A vast body of literature exists on pyridine derivatives with different substitution patterns, demonstrating a wide array of biological activities including, but not limited to, acetylcholinesterase inhibition, antiviral activity, and pesticidal effects.

Spectroscopic and Structural Characterization of 2-(3-Phenylpyridin-2-yl)acetonitrile and Related Analogs: A Technical Guide

Introduction

2-(3-Phenylpyridin-2-yl)acetonitrile is a heterocyclic compound featuring a pyridine ring substituted with a phenyl group at the 3-position and an acetonitrile group at the 2-position. This structural motif is of interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is essential for its synthesis, identification, and the study of its chemical behavior. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by experimental data from analogous structures.

Predicted and Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its structural analogs.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| This compound (Predicted) | CDCl₃ | ~4.0-4.2 (s, 2H, -CH₂CN), 7.2-7.8 (m, Ar-H), 8.5-8.8 (m, Pyridine-H) |

| 2-Benzylpyridine [1][2] | CDCl₃ | 4.16 (s, 2H), 7.10-7.35 (m, 6H), 7.56 (td, 1H), 8.55 (d, 1H) |

| 3-Phenylpyridine [3][4] | CDCl₃ | 7.35-7.55 (m, 5H), 7.85 (dt, 1H), 8.60 (dd, 1H), 8.85 (d, 1H) |

| 2-Phenyl-2-(pyridin-2-yl)acetonitrile [5] | N/A | Aromatic protons in the range of 7.2-8.7 ppm, methine proton at ~5.0 ppm. |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

| This compound (Predicted) | CDCl₃ | ~25 (-CH₂CN), ~117 (-CN), 120-155 (Aromatic and Pyridine Carbons) |

| 2-Benzylpyridine [1] | CDCl₃ | 41.5, 121.2, 125.8, 127.5, 128.1, 128.2, 128.7, 129.1, 137.4, 137.7, 139.5, 139.9, 148.3, 157.7 |

| 3-Phenylpyridine [3] | CDCl₃ | 120.8, 123.6, 127.3, 128.9, 129.1, 134.3, 137.9, 148.3, 148.6, 153.2 |

| 2-(pyridin-2-yl) pyrimidine derivatives [6] | DMSO-d₆ | Pyridine and pyrimidine carbons typically appear between 120-165 ppm. |

Table 3: Infrared (IR) Spectroscopic Data

| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) | Interpretation |

| This compound (Predicted) | KBr or Nujol | ~2240-2260 | C≡N stretch (nitrile) |

| ~3000-3100 | Aromatic C-H stretch | ||

| ~1400-1600 | Aromatic C=C and C=N stretch | ||

| 2-Phenyl-2-(pyridin-2-yl)acetonitrile [5] | N/A | 2200-2260 | C≡N stretch (sharp, medium intensity) |

| Acetonitrile [7][8] | N/A | 2252 | C≡N stretch |

| Derivatives of 2-pyridylacetonitrile [9] | N/A | 2212-2218 | C≡N stretch |

Table 4: Mass Spectrometry (MS) Data

| Compound | Ionization Method | [M]⁺ or [M+H]⁺ (m/z) | Key Fragmentation (Predicted/Observed) |

| This compound | ESI or EI | 195.09 ([M+H]⁺) | Loss of HCN, loss of phenyl group, pyridine ring fragments |

| 2-Phenyl-2-(pyridin-2-yl)acetonitrile [5] | N/A | 194.08 ([M]⁺) | [M-H]⁺ |

| 3-Phenylpyridine [3][10] | GC-MS | 155 ([M]⁺) | 154, 128 |

| Acetonitrile [11][12] | EI | 41 ([M]⁺) | N/A |

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of organic compounds, which are applicable to this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: A typical pulse sequence like 'zg30' is used. Set a spectral width of approximately 16 ppm, an acquisition time of around 4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

-

¹³C NMR Parameters: A proton-decoupled pulse sequence such as 'zgpg30' is commonly used. Set a spectral width of about 240 ppm. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required to obtain a good spectrum.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.3 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Data Acquisition (ESI): Introduce the sample solution into an Electrospray Ionization (ESI) mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Data Acquisition (EI): For Electron Ionization (EI), introduce a small amount of the sample (if sufficiently volatile) into the mass spectrometer, where it is vaporized and bombarded with electrons.

-

Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain information about the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Benzylpyridine(101-82-6) 1H NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 3-Phenylpyridine(1008-88-4) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Phenyl-2-(pyridin-2-yl)acetonitrile | 5005-36-7 | Benchchem [benchchem.com]

- 6. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetonitrile (75-05-8) IR Spectrum [m.chemicalbook.com]

- 8. Acetonitrile [webbook.nist.gov]

- 9. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Phenylpyridine | C11H9N | CID 13886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Acetonitrile [webbook.nist.gov]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Uncharted Territory: The Therapeutic Potential of 2-(3-Phenylpyridin-2-yl)acetonitrile Awaits Exploration

A comprehensive review of publicly available scientific literature and databases reveals a significant knowledge gap regarding the biological activity and potential therapeutic targets of the novel compound, 2-(3-Phenylpyridin-2-yl)acetonitrile. Despite the rich therapeutic landscape of pyridine-containing molecules in drug discovery, this specific structural isomer remains largely unexplored, presenting a greenfield opportunity for researchers and drug development professionals.

Currently, there is no published data detailing the mechanism of action, specific biological targets, or quantitative measures of activity (such as IC50 or Ki values) for this compound. Consequently, information regarding its influence on signaling pathways and detailed experimental protocols for its biological assessment are also unavailable.

The absence of empirical data necessitates a predictive and exploratory approach to begin to understand the potential therapeutic utility of this molecule.

A Call for Foundational Research

To unlock the potential of this compound, a foundational research program is required. The logical first steps would involve a comprehensive screening and profiling campaign.

Proposed Initial Research Workflow

The following diagram outlines a logical workflow for the initial investigation of this compound.

Figure 1. A proposed experimental workflow for the initial characterization and development of this compound.

Potential Starting Points for Investigation

While no direct evidence exists, the structural motifs within this compound, namely the phenylpyridine and acetonitrile groups, may offer clues for initial therapeutic area exploration. Pyridine derivatives are known to exhibit a wide range of biological activities, including but not limited to:

-

Anticancer: As seen in kinase inhibitors.

-

Anti-inflammatory: Targeting enzymes like COX or cytokine signaling.

-

Antiviral/Antibacterial: Through various mechanisms.

-

Neurological: Acting on receptors and enzymes in the central nervous system.

Therefore, initial screening panels could be biased towards these areas. Furthermore, in silico approaches, such as reverse docking against a library of known drug targets, could provide the first hypothetical targets for experimental validation.

Conclusion

The compound this compound represents a blank slate in the field of medicinal chemistry. Its therapeutic potential is currently unknown and awaits discovery through rigorous scientific investigation. The workflow and potential areas of interest outlined above provide a starting point for researchers to begin to unravel the biological activities of this novel molecule. The data generated from such studies will be critical in determining if this compound or its derivatives can be developed into next-generation therapeutics. Drug development professionals are encouraged to consider this compound as a novel scaffold for future discovery programs.

A Technical Guide to Substituted Phenylpyridines: From Synthesis to Therapeutic and Optoelectronic Applications

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylpyridines represent a versatile and highly significant class of heterocyclic compounds that have garnered substantial interest across diverse scientific disciplines. Their unique structural motif, which combines the electronic properties of both a phenyl and a pyridine ring, imparts them with a remarkable ability to interact with a wide array of biological targets and to serve as exceptional ligands in organometallic complexes. This technical guide provides an in-depth review of the synthesis, biological activity, and material science applications of substituted phenylpyridines, with a focus on their roles as kinase inhibitors, dopamine transporter ligands, and phosphorescent emitters in organic light-emitting diodes (OLEDs).

Applications in Medicinal Chemistry

The rigid structure and tunable electronic nature of the phenylpyridine scaffold make it a privileged core in medicinal chemistry, enabling precise interactions with enzyme active sites and receptors.

Kinase Inhibition

Substituted phenylpyridines have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[1][2][3][4]

The following table summarizes the in vitro inhibitory activity of representative substituted phenylpyridine and related heterocyclic derivatives against several key kinases.

| Compound ID | Target Kinase | R-Group Substitutions | IC50 (nM) | Reference |

| 8a | p38α MAP Kinase | 2-(2-amino-4-pyridyl), 3-(4-fluorophenyl) on chromone | 17 | [3][4] |

| 7a | Bcr-Abl Kinase | 4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide scaffold | 14.2 | [5] |

| Compound 4 | CDK2/cyclin A2 | Pyrazolopyridine scaffold | 240 | [6] |

| Compound 11 | CDK2/cyclin A2 | Pyrazolopyridine scaffold | 500 | [6] |

| Compound I | Bcr-Abl Kinase | 2,6,9-trisubstituted purine scaffold | 40 - 90 | [7] |

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Its inhibition is a key therapeutic strategy.[1][8][9] The RAF/MEK/ERK pathway is another critical signaling cascade involved in cell proliferation and survival, and its aberrant activation is common in many cancers.[1][10][11]

Below are diagrams illustrating these pathways and the points of inhibition by kinase inhibitors.

Dopamine Transporter (DAT) Inhibition

Substituted phenylpyridines are also investigated as ligands for the dopamine transporter (DAT), a key protein in regulating dopamine levels in the brain. DAT inhibitors have therapeutic potential for conditions like depression and attention-deficit/hyperactivity disorder (ADHD).

The binding affinities of several phenyl-substituted tropane analogs, which share structural similarities with some phenylpyridine scaffolds, for the dopamine transporter are presented below.

| Compound Class | R-Group Substitutions | Ki (nM) | Reference |

| Phenyl-substituted tropane analogs | Varied N- and 2-substituents | 1.8 - 40 | [12] |

| Cocaine Analog | [3H]WIN 35,428 | Kd = 16 | [13] |

Applications in Materials Science: OLEDs

In the realm of materials science, cyclometalated iridium(III) complexes featuring substituted phenylpyridine ligands are cornerstone materials for phosphorescent organic light-emitting diodes (OLEDs). These materials enable the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies.

Quantitative Data: Photophysical Properties and OLED Performance

The table below highlights key photophysical data for several iridium(III) complexes with phenylpyridine-based ligands.

| Complex | Emission Color | Photoluminescence Quantum Yield (Φ) | Max. External Quantum Efficiency (EQE) | Reference |

| Ir(ppy)3 derivatives | Green-Yellow | 0.1 - 0.4 | ~24% | [14][15] |

| Fluorinated phenylpyridine Ir(III) complexes | Blue to Green | > 0.60 (in CH2Cl2) | Not specified | [15] |

| Bulky substituent phenylpyridine Ir(III) complexes | Red-shifted emission | Varies with substituent | Not specified | [14] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative phenylpyridine derivative and for key biological and device fabrication assays.

Synthesis of a Substituted Phenylpyridine Kinase Inhibitor

The following is a general procedure adapted from the synthesis of imidazo[4,5-b]pyridin-2-one-based p38 MAP kinase inhibitors.[16]

-

Step 1: Nucleophilic Aromatic Substitution: A mixture of 2-chloro-3-nitropyridine and the desired aniline derivative in ethanol is heated under reflux for several hours. After cooling, the precipitated product is collected by filtration, washed with ethanol, and dried to yield the N-aryl-3-nitropyridin-2-amine.

-

Step 2: Reduction of the Nitro Group: The product from Step 1 is dissolved in a suitable solvent like ethanol or ethyl acetate, and palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through celite, and the solvent is evaporated to give the corresponding diamine.

-

Step 3: Cyclization to form the Imidazopyridinone Core: The diamine is dissolved in a solvent such as tetrahydrofuran (THF), and a carbonylating agent like 1,1'-carbonyldiimidazole (CDI) is added. The reaction mixture is heated to reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the desired imidazo[4,5-b]pyridin-2-one scaffold.

-

Step 4: Further Functionalization (e.g., Suzuki Coupling): If further substitution on the phenyl or pyridine ring is required, standard cross-coupling reactions such as the Suzuki-Miyaura coupling can be employed. The imidazopyridinone core (if halogenated) is reacted with a suitable boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a solvent mixture like dioxane/water under heating.

In Vitro Kinase Inhibition Assay

This protocol is a generalized procedure for determining the IC50 value of a test compound against a specific kinase.[17][18][19][20][21]

-

Preparation of Reagents:

-

Kinase buffer: Typically contains Tris-HCl, MgCl2, and dithiothreitol (DTT).

-

Substrate: A specific peptide or protein that is phosphorylated by the kinase.

-

ATP: Often used with a radioactive label ([γ-32P]ATP) or in a system with fluorescence-based detection.

-

Test Compound: Dissolved in DMSO to create a stock solution, then serially diluted to the desired concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations to the kinase buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Stop the reaction, typically by adding a solution containing EDTA.

-

-

Detection and Data Analysis:

-

Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-32P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Fluorescence/Luminescence Assay: Use a commercial kit (e.g., Kinase-Glo®) that measures the amount of ATP remaining after the kinase reaction. The light output is inversely correlated with kinase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control (DMSO alone).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Dopamine Transporter (DAT) Binding Assay

This protocol describes a competitive binding assay using [3H]WIN 35,428 to determine the binding affinity (Ki) of a test compound for the dopamine transporter.[12][13][22][23]

-

Tissue Preparation:

-

Homogenize brain tissue rich in DAT (e.g., striatum) in a cold buffer (e.g., Tris-HCl with sucrose).

-

Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer.

-

-

Binding Assay:

-

In test tubes, combine the membrane preparation, the radioligand ([3H]WIN 35,428) at a concentration near its Kd, and the test compound at various concentrations.

-

For determining non-specific binding, a separate set of tubes is prepared with a high concentration of a known DAT inhibitor (e.g., cocaine or mazindol).

-

Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the free radioligand.

-

Wash the filters with cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound from a competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

OLED Fabrication and Testing

This is a generalized workflow for the fabrication of a small-molecule OLED via thermal evaporation and its subsequent testing.[24][25][26][27][28]

Conclusion

The substituted phenylpyridine scaffold is a testament to the power of heterocyclic chemistry in addressing challenges in both medicine and material science. Its continued exploration promises the development of more selective and potent kinase inhibitors for targeted cancer therapy, novel CNS-active agents, and next-generation displays and lighting technologies with enhanced efficiency and stability. The synthetic methodologies, quantitative data, and experimental protocols outlined in this guide provide a solid foundation for researchers and professionals seeking to innovate within this exciting and impactful area of chemical science.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [3H]WIN 35,428 binding in the caudate nucleus of the rabbit: evidence for a single site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Influence of bulky substituents on the photophysical properties of homoleptic iridium(iii) complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro protein kinase assay [bio-protocol.org]

- 18. In vitro kinase assay [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. 2.2.1. In Vitro Kinase Inhibition Assay [bio-protocol.org]

- 21. protocols.io [protocols.io]

- 22. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ossila.com [ossila.com]

- 25. displayman.com [displayman.com]

- 26. OLED - Wikipedia [en.wikipedia.org]

- 27. mbraun.com [mbraun.com]

- 28. ossila.com [ossila.com]

Safety and Toxicity Profile of 2-(3-Phenylpyridin-2-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct safety and toxicity data for 2-(3-Phenylpyridin-2-yl)acetonitrile was found in the public domain at the time of this report. The following information is extrapolated from data on the closely related isomer, 2-Phenyl-2-(2-pyridyl)acetonitrile, and the general toxicological profiles of nitrile-containing compounds and pyridine derivatives. All data presented for the specific compound refers to 2-Phenyl-2-(2-pyridyl)acetonitrile and should be interpreted with caution as indicative of the potential hazards of this compound.

Introduction

This compound is a heterocyclic compound incorporating a phenyl group, a pyridine ring, and a nitrile functional group. Its structural complexity suggests a range of potential biological activities, making a thorough understanding of its safety and toxicity profile a critical prerequisite for any research or drug development application. This technical guide provides a comprehensive overview of the anticipated toxicological properties of this compound, based on available data for a structural isomer and the well-documented toxicities of its constituent chemical classes.

Predicted Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is anticipated to be classified as a hazardous substance. The safety data sheet for its isomer, 2-Phenyl-2-(2-pyridyl)acetonitrile, indicates the following hazard statements:

-

H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

It is prudent to handle this compound with the same level of caution.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for the isomer 2-Phenyl-2-(2-pyridyl)acetonitrile and general toxicity data for related nitrile compounds. This data provides a basis for estimating the potential toxicity of this compound.

Table 1: Acute Toxicity Data for 2-Phenyl-2-(2-pyridyl)acetonitrile [1][2]

| Endpoint | Route of Exposure | Species | Value | Classification |

| Acute Toxicity | Oral | - | - | Toxic if swallowed[1][2] |

| Acute Toxicity | Dermal | - | - | Toxic in contact with skin[1] |

| Acute Toxicity | Inhalation | - | - | Toxic if inhaled[1] |

Table 2: Irritation Data for 2-Phenyl-2-(2-pyridyl)acetonitrile [1]

| Endpoint | Organ | Result | Classification |

| Skin Irritation | Skin | Causes skin irritation | Irritant[1] |

| Eye Irritation | Eyes | Causes serious eye irritation | Irritant[1] |

Table 3: General Acute Toxicity of Representative Nitrile Compounds

| Compound | Route of Exposure | Species | LD50/LC50 |

| Acetonitrile | Oral | Mouse | 617 mg/kg[3] |

| Acetonitrile | Dermal | Rabbit | >2 g/kg[3] |

| Acetonitrile | Inhalation | Rat | 7551 ppm/8H[3] |

| Phenylacetonitrile | Inhalation | Mouse | 100 mg/m³/2H |

Potential Mechanisms of Toxicity and Signaling Pathways

The toxicity of this compound is likely to be driven by two primary mechanisms related to its chemical structure: the metabolic release of cyanide from the nitrile group and the inherent toxicity of the pyridine moiety.

Cyanide-Mediated Toxicity

Many nitrile compounds exert their toxic effects through the in vivo metabolic conversion to cyanide.[4] This process is typically mediated by cytochrome P450 enzymes in the liver. Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This inhibition leads to a rapid decrease in ATP production, causing cellular hypoxia and, ultimately, cell death.

Caption: Postulated metabolic activation of this compound and subsequent cyanide-mediated inhibition of cellular respiration.

Pyridine-Related Toxicity

Pyridine and its derivatives can exhibit a range of toxic effects, including hepatotoxicity and neurotoxicity. The mechanisms are varied but can involve oxidative stress, depletion of glutathione, and covalent binding to cellular macromolecules. The antibacterial activity of some pyridine derivatives has been linked to their interaction with bacterial lipopolysaccharides.[5]

Experimental Protocols for In Vitro Toxicity Assessment

A standard battery of in vitro tests is recommended to definitively determine the safety profile of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (typically from 0.1 to 100 µM) and incubate for 24-72 hours.[7]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[6][7]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[6][7]

-

Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

The Ames test is a widely used method that uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. It is an initial screen for the mutagenic potential of a chemical.

Protocol:

-

Strain Selection: Use appropriate tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA) to detect different types of mutations.[8][9]

-

Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.[8][9]

-

Exposure: Expose the bacterial strains to various concentrations of this compound in a minimal agar medium lacking histidine.[10]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[8]

Caption: General workflow of the bacterial reverse mutation (Ames) test.

Genotoxicity: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

The in vitro micronucleus test is a genotoxicity assay for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Protocol:

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or human peripheral blood lymphocytes.[11][12]

-

Compound Exposure: Treat the cells with at least three analyzable concentrations of this compound for a short (3-6 hours) or long (24 hours) duration, with and without metabolic activation (S9).[11][12]

-

Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.[12]

-

Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[12]

Caption: Key steps in the in vitro mammalian cell micronucleus test.

Conclusion and Recommendations

While specific toxicological data for this compound are not currently available, the information from its isomer and the general properties of nitriles and pyridines suggest a potential for significant toxicity. It is strongly recommended that this compound be handled as a hazardous substance, with appropriate personal protective equipment and engineering controls in place.

A comprehensive in vitro and in vivo toxicological evaluation is essential before this compound is considered for any application, particularly in drug development. The experimental protocols outlined in this guide provide a framework for such an evaluation, which should include, at a minimum, assessments of cytotoxicity, genotoxicity, and acute toxicity. Further studies to investigate specific organ toxicities (e.g., hepatotoxicity) and to elucidate the precise mechanisms of toxicity are also warranted.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine Derivatives-A New Class of Compounds That Are Toxic to E. coli K12, R2-R4 Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. nucro-technics.com [nucro-technics.com]

- 10. nib.si [nib.si]

- 11. criver.com [criver.com]

- 12. nucro-technics.com [nucro-technics.com]

Technical Guide: Solubility and Biological Context of Phenylacetonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the solubility characteristics and biological significance of pyridine-containing phenylacetonitrile compounds. Due to the limited availability of specific data for 2-(3-Phenylpyridin-2-yl)acetonitrile, this document leverages information on its close structural isomer, 2-Phenyl-2-(pyridin-2-yl)acetonitrile, as a representative model. This guide outlines experimental protocols for solubility determination and presents the known biological context of this class of compounds, offering a framework for research and development activities.

Solubility Profile

Table 1: Qualitative Solubility of 2-Phenyl-2-(pyridin-2-yl)acetonitrile

| Solvent | Solubility |

| Chloroform | Slightly Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

The moderate polarity suggested by its structure, which includes a phenyl group, a pyridine ring, and a nitrile group, is consistent with its limited solubility in both polar and non-polar organic solvents.[2] For drug development purposes, a comprehensive understanding of a compound's solubility in a wider range of solvents, particularly aqueous and buffered solutions, is crucial.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, established experimental methods can be employed. The choice of method often depends on the properties of the compound and the desired accuracy.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining the solubility of a solid in a liquid.[3][4][5] It directly measures the amount of solute dissolved in a saturated solution.

Experimental Workflow:

Caption: Gravimetric method for solubility determination.

Detailed Steps:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to the solvent of interest in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached and the solution is saturated.

-

Separation of Undissolved Solid: The undissolved solid is removed from the saturated solution by filtration or centrifugation.

-

Quantification of Solute: A known volume or mass of the clear, saturated solution is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated from the solution, typically using a rotary evaporator or by heating in an oven, leaving behind the dissolved solute.[4]

-

Mass Determination: The container with the dried solute is weighed, and the mass of the solute is determined by subtraction.

-

Solubility Calculation: The solubility is then calculated and expressed in units such as grams per liter (g/L) or moles per liter (mol/L).

UV-Vis Spectrophotometry

For compounds that possess a chromophore and absorb ultraviolet or visible light, UV-Vis spectrophotometry offers a sensitive and often more rapid method for determining solubility.[6][7][8]

Experimental Workflow:

Caption: UV-Vis spectrophotometry for solubility determination.

Detailed Steps:

-

Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared, and their absorbance at the wavelength of maximum absorption (λmax) is measured to create a calibration curve.

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method.

-

Sample Preparation: A clear aliquot of the saturated solution is carefully diluted with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured using a UV-Vis spectrophotometer at the predetermined λmax.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Solubility Calculation: The solubility of the original saturated solution is calculated by taking the dilution factor into account.

Biological Context and Signaling Pathways

While no specific biological activity or signaling pathway has been directly attributed to this compound in the reviewed literature, its isomer, 2-Phenyl-2-(pyridin-2-yl)acetonitrile, is known to be a metabolite of the experimental anti-gastrin drug, SC 15396.[9][10][11][12] Gastrin is a hormone that stimulates the secretion of gastric acid in the stomach. Therefore, compounds that inhibit the action of gastrin could be valuable in treating conditions related to excessive stomach acid.

The metabolic conversion of SC 15396 to 2-Phenyl-2-(pyridin-2-yl)acetonitrile is a key aspect of its pharmacological profile.

Caption: Metabolic pathway of SC 15396.

This metabolic relationship suggests that 2-Phenyl-2-(pyridin-2-yl)acetonitrile itself may possess biological activity, potentially contributing to the overall pharmacological effect of the parent drug. Further research would be necessary to elucidate the specific interactions of this metabolite with biological targets and its role, if any, in the inhibition of gastric acid secretion. The structural similarity of this compound suggests it could be investigated for similar biological activities.

Conclusion

This technical guide provides a foundational understanding of the solubility and potential biological relevance of this compound, primarily through the lens of its closely related isomer. The outlined experimental protocols offer a clear path for determining the precise solubility of this compound in various solvents, a critical step in its potential development as a research tool or therapeutic agent. Furthermore, the established biological context of the isomeric compound provides a starting point for investigating the pharmacological properties of this compound and related molecules. As with any scientific investigation, direct experimental validation is essential to confirm the properties of the specific compound of interest.

References

- 1. chembk.com [chembk.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. Gravimetric Analysis [wiredchemist.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. improvedpharma.com [improvedpharma.com]

- 9. Phenyl(2-pyridinyl)acetonitrile | CAS#:5005-36-7 | Chemsrc [chemsrc.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 2-Phenyl-2-(pyridin-2-yl)acetonitrile | 5005-36-7 | Benchchem [benchchem.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

Application Notes and Protocols: 2-(3-Phenylpyridin-2-yl)acetonitrile in Medicinal Chemistry

A comprehensive search for the medicinal chemistry applications of 2-(3-Phenylpyridin-2-yl)acetonitrile has revealed a notable scarcity of publicly available research on this specific scaffold. Extensive database queries did not yield specific examples of its use in the development of therapeutic agents, associated quantitative biological data (such as IC50 or Ki values), detailed experimental protocols for biological assays, or elucidated signaling pathways. The majority of available literature focuses on its structural isomer, 2-phenyl-2-(pyridin-2-yl)acetonitrile, and other derivatives of pyridylacetonitrile.

This document, therefore, provides a general overview of the synthetic strategies and potential applications of the broader class of phenyl-pyridyl-acetonitrile compounds, drawing inferences from the more extensively studied isomers. This information is intended to serve as a foundational guide for researchers interested in exploring the potential of this compound.

Synthesis of Phenyl-Pyridyl-Acetonitrile Scaffolds

The synthesis of phenyl-pyridyl-acetonitrile derivatives typically involves the nucleophilic substitution of a halopyridine with phenylacetonitrile in the presence of a strong base.

Protocol: General Synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile

Materials:

-

Phenylacetonitrile

-

2-Bromopyridine

-

Sodium amide (NaNH₂)

-

Dry toluene

-

6 N Hydrochloric acid

-

50% Sodium hydroxide solution

-

Ether

-

Sodium sulfate

-

Isopropyl ether

Procedure:

-

To a stirred suspension of powdered sodium amide in dry toluene in a three-neck round-bottom flask, add phenylacetonitrile dropwise while maintaining the temperature at 30-35°C with an ice bath.

-

After the addition is complete, slowly bring the mixture to reflux and maintain for 4.5 hours with continuous stirring.

-

Add a solution of 2-bromopyridine in toluene dropwise at a rate that maintains reflux.

-

Continue stirring and refluxing for an additional 3 hours after the addition is complete.

-

Cool the mixture to 25°C and cautiously add water.

-

Separate the phases and extract the toluene layer with water and then with several portions of cold 6 N hydrochloric acid.

-

Basify the acid extracts with 50% sodium hydroxide solution with cooling and extract with ether.

-

Wash the ether extract with water, dry over sodium sulfate, and concentrate under reduced pressure.

-

The residue can be further purified by distillation and recrystallization from isopropyl ether.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of 2-phenyl-2-(pyridin-2-yl)acetonitrile.

Potential Medicinal Chemistry Applications

While specific data for this compound is unavailable, the broader class of molecules containing the pyridine ring is recognized as a "privileged scaffold" in medicinal chemistry. This suggests that derivatives of this compound could be explored for various therapeutic targets.

Kinase Inhibition

Many pyridine-containing compounds have been investigated as kinase inhibitors. For instance, derivatives of 6-phenylpyridin-2-yl guanidine have been identified as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a potential target for inflammatory diseases.

Hypothetical Signaling Pathway Inhibition:

The diagram below illustrates a generalized mitogen-activated protein kinase (MAPK) signaling pathway, which is often targeted by kinase inhibitors.

Caption: Generalized MAPK signaling pathway targeted by kinase inhibitors.

Anticancer Activity

The 2-phenylacrylonitrile scaffold, which shares structural similarities with the target molecule, has been explored for its anticancer properties. Derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Experimental Protocol: In Vitro Anticancer Activity (General)

A common method to assess the anticancer activity of new compounds is the MTT assay.

Materials:

-

Cancer cell line (e.g., HCT116, BEL-7402)

-

Normal cell line (for cytotoxicity comparison)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control. Include a positive control (e.g., a known anticancer drug).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for Anticancer Screening:

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Future Directions

The lack of specific research on this compound presents an opportunity for novel investigations. Researchers are encouraged to:

-

Synthesize and characterize this compound and its derivatives.

-

Screen these compounds against a panel of therapeutic targets, such as kinases, proteases, and receptors.

-

Evaluate their cytotoxic and other biological activities in relevant cell-based and in vivo models.

-

Conduct structure-activity relationship (SAR) studies to optimize lead compounds.

By systematically exploring this scaffold, its potential contribution to medicinal chemistry and drug discovery can be elucidated.

Applications of 2-(3-Phenylpyridin-2-yl)acetonitrile in Organic Synthesis: A Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Phenylpyridin-2-yl)acetonitrile is a versatile, yet underexplored, building block in organic synthesis. Its unique structure, featuring a pyridine ring, a phenyl substituent, and a reactive acetonitrile moiety, offers a rich platform for the construction of complex heterocyclic systems and other valuable organic molecules. This document provides a comprehensive overview of the potential applications of this compound, drawing upon the known reactivity of analogous structures. Detailed hypothetical protocols for its synthesis and subsequent transformations are presented to guide researchers in its practical use. While specific experimental data for this compound is limited in the current literature, the methodologies described herein are based on well-established synthetic transformations of related cyanomethylpyridines.

Introduction

The cyanomethylpyridine scaffold is a privileged motif in medicinal chemistry and materials science. The presence of the electron-withdrawing nitrile group activates the adjacent methylene protons, making it a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. The pyridine ring itself can participate in a range of transformations and provides a site for tuning the electronic and steric properties of the molecule. The additional phenyl substituent at the 3-position of the pyridine ring in this compound introduces further opportunities for molecular diversification. This document aims to serve as a practical guide for the synthetic utility of this promising, though not extensively studied, compound.

Synthesis of this compound

Proposed Synthetic Protocol

A potential synthetic route involves the reaction of 2-chloro-3-phenylpyridine with benzyl cyanide in the presence of a strong base such as sodium amide.

Reaction:

Experimental Protocol:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add powdered sodium amide (1.2 equivalents) and dry toluene.

-

Formation of Benzylic Anion: While stirring, add a solution of benzyl cyanide (1.0 equivalent) in dry toluene dropwise from the dropping funnel.

-

Reaction with Pyridine: After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure complete formation of the benzylic anion.

-

Nucleophilic Substitution: Cool the reaction mixture to room temperature and add a solution of 2-chloro-3-phenylpyridine (1.0 equivalent) in dry toluene dropwise.

-

Reaction Completion: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and cautiously quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound

| Parameter | Value/Condition |

| Starting Materials | 2-chloro-3-phenylpyridine, Benzyl cyanide |

| Base | Sodium amide (NaNH₂) |

| Solvent | Dry Toluene |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Work-up | Aqueous work-up followed by extraction |

| Purification | Column Chromatography |

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthetic route to this compound.

Applications in Organic Synthesis

The structural features of this compound make it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other functionalized molecules. The following sections outline potential synthetic transformations.

Reactions Involving the Nitrile Group

The nitrile functionality is a versatile synthetic handle that can be converted into various other functional groups.

The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 2-(3-phenylpyridin-2-yl)acetic acid. This transformation is fundamental for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules.

Experimental Protocol (General):

-

Dissolve this compound in a suitable solvent (e.g., ethanol, water).

-

Add a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH).

-

Heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction and neutralize to the isoelectric point to precipitate the carboxylic acid.

-

Filter, wash with cold water, and dry the product.